molecular formula C21H19N3O4 B11056961 Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B11056961
M. Wt: 377.4 g/mol
InChI Key: KNTBWCDDRXHWDC-UHFFFAOYSA-N
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Description

Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzyl group, a 3-methylphenyl group, and a triazaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Benzyl and 3-Methylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions, where benzyl chloride and 3-methylphenyl chloride react with the spirocyclic intermediate.

    Final Cyclization and Oxidation: The final step often involves cyclization to form the triazaspiro structure, followed by oxidation to introduce the dioxo functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylphenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate stands out due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with molecular targets, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C21H19N3O4/c1-14-6-5-9-16(10-14)24-18(25)12-21(20(24)27)11-17(22-23-21)19(26)28-13-15-7-3-2-4-8-15/h2-10,23H,11-13H2,1H3

InChI Key

KNTBWCDDRXHWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3(C2=O)CC(=NN3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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